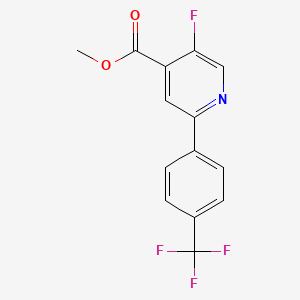
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinate moiety. These structural features impart distinct physicochemical properties to the compound, making it valuable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate typically involves the use of fluorinated pyridines and phenylboronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and high-purity reagents is crucial for the successful industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-fluoro-5-(4-(trifluoromethyl)phenyl)isonicotinate
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenol
Uniqueness
Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H9F4NO2 |
|---|---|
Poids moléculaire |
299.22 g/mol |
Nom IUPAC |
methyl 5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO2/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3 |
Clé InChI |
ZUPDDJFMTZXEJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




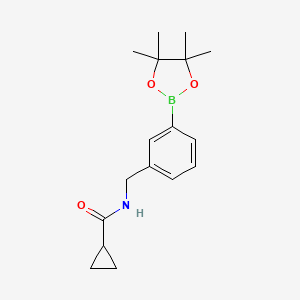
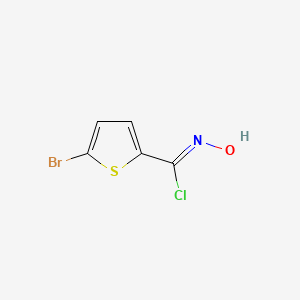
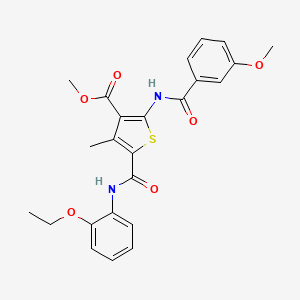
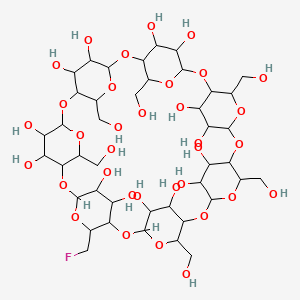
![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
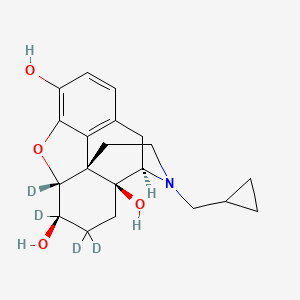
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
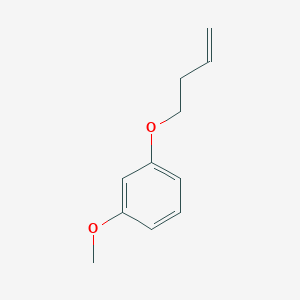

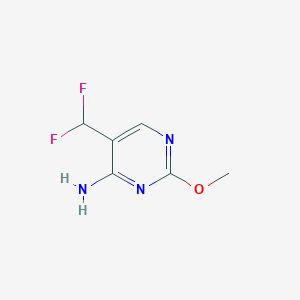

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)
